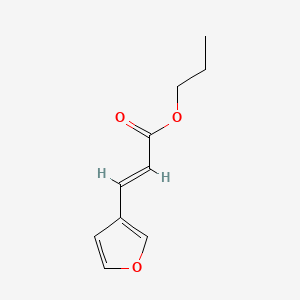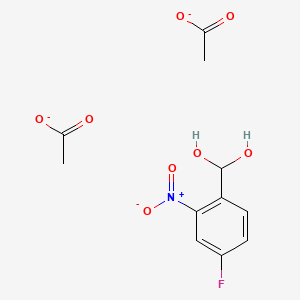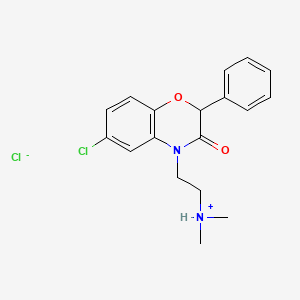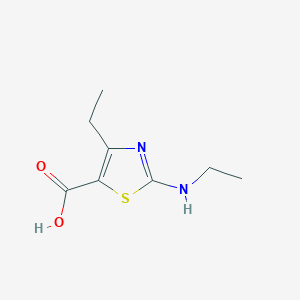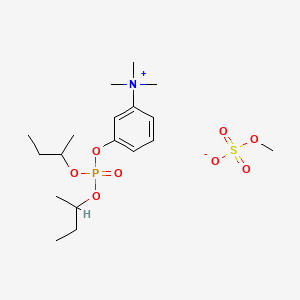
(m-Hydroxyphenyl)-trimethylammonium methylsulfate di-sec-butylphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate is an organophosphorus compound. It is characterized by its distinctive phosphorus-oxygen bonds and phenyl group. This compound is noteworthy for its diverse applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
First Route: One common synthetic route involves the reaction of a phenol derivative with an organophosphorus reagent. This reaction typically occurs under anhydrous conditions with the presence of a base to facilitate the formation of the phosphorus-oxygen bond.
Second Route: Another route involves the reaction of a trimethylazanium compound with a phosphorylated phenol derivative. This method often requires catalysis by a strong acid or heat to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate involves large-scale synthesis under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert it back to its corresponding phenol and phosphorus derivatives.
Substitution: It is susceptible to nucleophilic substitution reactions, where the trimethylazanium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or nucleophilic salts are used under moderate temperatures.
Major Products
Oxidation Products: Phosphine oxides and hydroxylated phenyl derivatives.
Reduction Products: Phenol and organophosphorus compounds.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organophosphorus chemicals.
Biology: It serves as a probe in biochemical assays to study enzyme functions and interactions.
Medicine: Researchers explore its potential as a drug precursor and in the formulation of pharmaceuticals.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and cellular receptors. The phosphorus-oxygen bonds play a critical role in binding to active sites, thereby modulating biological pathways.
相似化合物的比较
Comparison with Other Organophosphorus Compounds
Phosphine Oxides: Unlike [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate, phosphine oxides have a different set of reactivity and applications.
Organophosphates: These compounds share some structural similarities but differ significantly in their biological and chemical properties.
Unique Features
The unique structure of [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate, particularly its combination of butan-2-yloxy groups and trimethylazanium, distinguishes it from other compounds in terms of reactivity and application potential.
Conclusion
[3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate stands out for its unique structure and diverse applications across various fields. Its synthesis, reactivity, and potential for scientific research make it a valuable compound for both academic and industrial purposes.
Hope that gives you what you need! Anything else I can explain or explore about this compound?
属性
CAS 编号 |
77967-13-6 |
|---|---|
分子式 |
C18H34NO8PS |
分子量 |
455.5 g/mol |
IUPAC 名称 |
[3-di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C17H31NO4P.CH4O4S/c1-8-14(3)20-23(19,21-15(4)9-2)22-17-12-10-11-16(13-17)18(5,6)7;1-5-6(2,3)4/h10-15H,8-9H2,1-7H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
PRCOBLDZUHJLFC-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)OP(=O)(OC1=CC=CC(=C1)[N+](C)(C)C)OC(C)CC.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


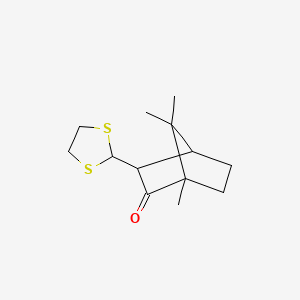
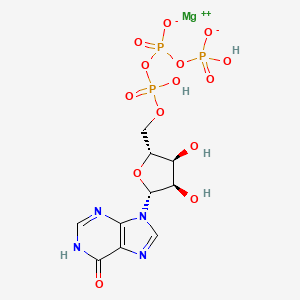
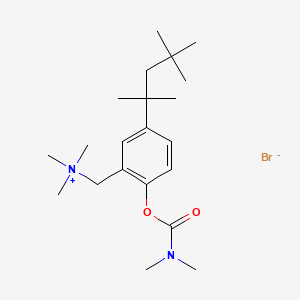

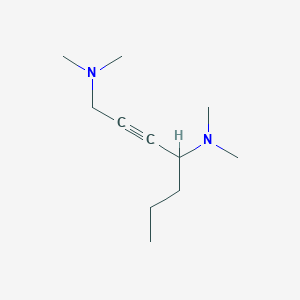
![2,7-Naphthalenedisulfonic acid, 4-[[2-amino-4-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]-3-[(4-nitrophenyl)azo]phenyl]azo]-5-hydroxy-](/img/structure/B15346295.png)
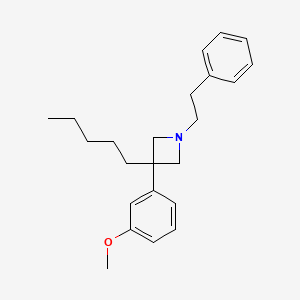
![N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine](/img/structure/B15346312.png)
![Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide](/img/structure/B15346315.png)

